molecular formula C20H15N B073848 Triphenylmethylisocyanide CAS No. 1600-49-3

Triphenylmethylisocyanide

Cat. No.: B073848
CAS No.: 1600-49-3
M. Wt: 269.3 g/mol
InChI Key: CYIILORDDHWQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylmethylisocyanide is an organic compound characterized by the presence of a triphenylmethyl group attached to an isocyanide functional group.

Mechanism of Action

Target of Action

Triphenylmethylisocyanide, like other isocyanides, exhibits a unique reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .

Mode of Action

Isocyanides in general are known for their unusual reactivity in organic chemistry, exemplified in the Ugi reaction . This reaction involves the coupling of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide . The isocyanide acts as both a nucleophile and an electrophile, allowing it to react with multiple reagents .

Biochemical Pathways

Isocyanides are known to participate in various multicomponent reactions (imcrs), leading to the synthesis of many heterocycles . These reactions can affect various biochemical pathways, depending on the specific reactants and conditions .

Pharmacokinetics

The pharmacokinetic properties of isocyanides can vary widely, influencing their bioavailability and overall biological effects .

Result of Action

Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties . The exact effects would depend on the specific targets and pathways affected by this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of isocyanides can be affected by the pH, temperature, and solvent conditions . Recent advances in isocyanide synthesis have aimed to overcome these challenges, offering a more sustainable alternative for the conventional use of isocyanides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylmethylisocyanide can be synthesized through several methods. One common approach involves the dehydration of N-(triphenylmethyl)formamide using a dehydrating agent such as trichlorophosphate in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures ranging from -78°C to -30°C under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Triphenylmethylisocyanide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyanide carbon.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, forming stable adducts.

    Oxidation and Reduction Reactions: Although less common, this compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Addition Reactions: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted triphenylmethyl derivatives can be formed.

    Addition Products: Stable adducts with nucleophiles are commonly observed.

Scientific Research Applications

Triphenylmethylisocyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles through multicomponent reactions such as the Ugi reaction.

    Biology: The compound has shown potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its anticancer properties.

    Industry: this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Phenylisocyanide: Similar in structure but lacks the triphenylmethyl group, resulting in different reactivity and applications.

    Benzylisocyanide: Another related compound with a benzyl group instead of a triphenylmethyl group.

Uniqueness: Triphenylmethylisocyanide is unique due to the presence of the bulky triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and as a potential anticancer agent .

Properties

IUPAC Name

[isocyano(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIILORDDHWQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375390
Record name 1,1',1''-(Isocyanomethanetriyl)tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600-49-3
Record name 1,1',1''-(Isocyanomethanetriyl)tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylmethylisocyanide
Reactant of Route 2
Reactant of Route 2
Triphenylmethylisocyanide
Reactant of Route 3
Triphenylmethylisocyanide
Reactant of Route 4
Triphenylmethylisocyanide
Reactant of Route 5
Triphenylmethylisocyanide
Reactant of Route 6
Triphenylmethylisocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.